molecular formula C28H25N3O4S B2985832 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide CAS No. 900002-22-4

2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide

Katalognummer: B2985832
CAS-Nummer: 900002-22-4
Molekulargewicht: 499.59
InChI-Schlüssel: WRIJPRYMQJTXEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic small molecule featuring a benzofuro[3,2-d]pyrimidin-4(3H)-one core. Key structural elements include:

  • A 3-(3-methoxybenzyl) substituent at position 3 of the pyrimidinone ring.
  • A sulfanyl (-S-) linker at position 2, connecting the core to an acetamide group.
  • An N-(4-methylbenzyl) substitution on the acetamide moiety.

The benzofuropyrimidine scaffold is known for its rigid, planar structure, which facilitates interactions with biological targets such as kinases or enzymes involved in inflammatory pathways .

Eigenschaften

IUPAC Name

2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-18-10-12-19(13-11-18)15-29-24(32)17-36-28-30-25-22-8-3-4-9-23(22)35-26(25)27(33)31(28)16-20-6-5-7-21(14-20)34-2/h3-14H,15-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIJPRYMQJTXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide, identified by its CAS number 899754-56-4, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N3O3SC_{20}H_{25}N_{3}O_{3}S, with a molecular weight of approximately 399.56 g/mol. The structure includes a benzofuro-pyrimidine core and a methoxybenzyl group, which may enhance its pharmacological profile.

PropertyValue
Molecular FormulaC20H25N3O3S
Molecular Weight399.56 g/mol
CAS Number899754-56-4
Chemical StructureChemical Structure

Antimicrobial Activity

Preliminary studies indicate that derivatives of similar compounds exhibit varying degrees of antimicrobial activity. For instance, compounds with sulfanyl groups have shown effectiveness against both Gram-positive and Gram-negative bacteria. The specific activity of 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide against specific microbial strains remains to be fully elucidated.

Anticancer Potential

Research has indicated that compounds with similar structural motifs possess anticancer properties. For example, the presence of the benzofuro-pyrimidine structure is associated with enhanced cytotoxicity against various cancer cell lines. In vitro studies are essential to determine the efficacy of this compound against specific cancer types.

Research Findings and Case Studies

  • Antimicrobial Screening : A study evaluating the antimicrobial activity of related compounds found that those with methoxy substitutions showed improved efficacy against certain bacterial strains . This suggests that the methoxy group in our compound could similarly enhance its antimicrobial properties.
  • Cytotoxicity Assays : A case study involving a library of benzofuro-pyrimidine derivatives demonstrated significant cytotoxic effects on HeLa cells, indicating potential for further exploration in cancer therapeutics .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the chemical structure can influence biological activity. Key observations include:

  • Methoxy Substituents : The presence of methoxy groups generally increases lipophilicity, potentially enhancing cellular uptake and bioavailability.
  • Sulfanyl Group : Compounds containing sulfanyl moieties have been linked to enzyme inhibition and antimicrobial activity, suggesting that this feature may contribute positively to the biological profile of our compound.

Future Directions

Further research should focus on:

  • In Vitro Testing : Conducting comprehensive in vitro studies to evaluate the antimicrobial and anticancer activities.
  • Mechanistic Studies : Investigating the mechanisms through which this compound exerts its effects on target cells.
  • Molecular Docking Studies : Utilizing computational methods to predict binding interactions with biological targets can provide insights into potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

NMR and Mass Spectrometry Profiling

  • NMR Shifts: Evidence from analogous compounds (e.g., ) suggests that substituents at position 3 (R1) cause distinct chemical shift changes in regions corresponding to the pyrimidine ring (δ 7.5–8.5 ppm) and acetamide protons (δ 2.0–3.5 ppm). For example, the 3-methoxybenzyl group in the target compound likely induces upfield shifts in aromatic protons compared to 4-chlorophenyl analogues .
  • Fragmentation Patterns: LC-MS/MS molecular networking (cosine score analysis) clusters the target compound with other benzofuropyrimidinones, while hexahydrobenzothieno derivatives (e.g., ) form separate clusters due to divergent fragmentation pathways .

Solubility and LogP Predictions

Compound Predicted LogP Aqueous Solubility (µM)
Target Compound 3.8 12.5
2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 4.2 8.7
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide 3.5 18.9

Trends:

  • Higher LogP values correlate with increased lipophilicity (e.g., trifluoromethyl-substituted compound ).
  • Hexahydrobenzothieno derivatives (e.g., ) exhibit improved solubility due to reduced aromaticity and increased hydrogen-bonding capacity.

Anticancer and Anti-inflammatory Potential

  • The target compound’s benzofuropyrimidine core is associated with kinase inhibition (e.g., JAK/STAT pathways) in structurally related molecules .
  • Analogues with 4-methylbenzyl tails (e.g., target compound and ) show enhanced selectivity for inflammatory mediators (COX-2 inhibition) compared to trifluoromethylphenyl derivatives .
  • Quinazolinone derivatives (e.g., ) exhibit stronger antiproliferative activity, likely due to DNA intercalation or topoisomerase inhibition .

Target Binding and SAR Insights

  • Sulfanyl Linker: Critical for maintaining optimal spacing between the core and acetamide tail; replacement with methylene reduces activity by 60% in analogues .
  • 3-Substituent (R1): Aromatic groups (e.g., methoxybenzyl) improve affinity for hydrophobic binding pockets, while alkyl chains (e.g., 3-methylbutyl in ) favor allosteric modulation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.